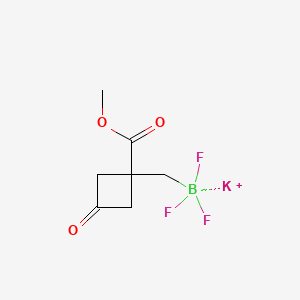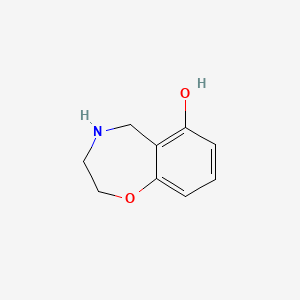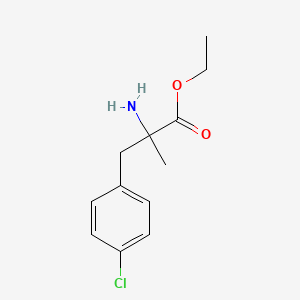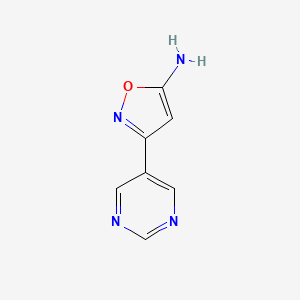
5-Amino-3-(5-pyrimidinyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(5-pyrimidinyl)isoxazole is a heterocyclic compound that features both an isoxazole ring and a pyrimidine ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while pyrimidines are six-membered rings with two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-pyrimidinyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins, leading to the formation of isoxazole derivatives . Another method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 to yield substituted isoxazoles . Additionally, the oxidation of propargylamines to oximes followed by intramolecular cyclization mediated by CuCl can also produce isoxazoles .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. Metal-free synthetic methods are preferred due to their eco-friendliness and cost-effectiveness. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(5-pyrimidinyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite, reducing agents such as sodium borohydride, and catalysts like CuCl and AuCl3. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various substituted isoxazoles, while substitution reactions can produce derivatives with different functional groups on the isoxazole or pyrimidine rings .
Scientific Research Applications
5-Amino-3-(5-pyrimidinyl)isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-3-(5-pyrimidinyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt viral replication processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-3-(5-pyrimidinyl)isoxazole include other isoxazole derivatives and pyrimidine-containing compounds. Examples include 3-amino-5-methylisoxazole and 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the isoxazole and pyrimidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and other scientific research applications .
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
3-pyrimidin-5-yl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C7H6N4O/c8-7-1-6(11-12-7)5-2-9-4-10-3-5/h1-4H,8H2 |
InChI Key |
SUBNRFUFDGILPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C2=CN=CN=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


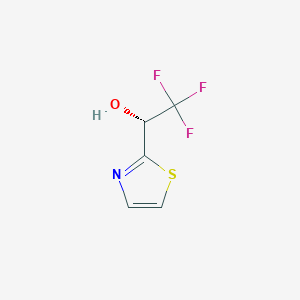
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![[2,2-Dimethyl-3-(2-methylpropyl)cyclopropyl]methanamine](/img/structure/B13578888.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)
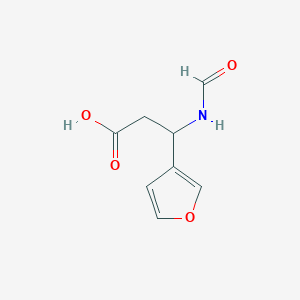

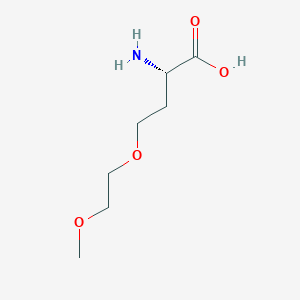

![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
